2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone
Description
2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone is a thiosemicarbazone derivative synthesized by condensing 2-hydroxy-5-methoxybenzaldehyde with N-ethylthiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, attributed to their metal-chelating capabilities and structural versatility . This compound is distinguished by its methoxy and hydroxyl substituents on the benzaldehyde ring and the N-ethyl group on the thiosemicarbazide moiety. Below, we compare its structural, synthetic, and biological attributes with closely related analogues.
Properties
CAS No. |
189288-64-0 |
|---|---|
Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3O2S/c1-3-12-11(17)14-13-7-8-6-9(16-2)4-5-10(8)15/h4-7,15H,3H2,1-2H3,(H2,12,14,17)/b13-7+ |
InChI Key |
YSWOYAQZHSHQOG-NTUHNPAUSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C=CC(=C1)OC)O |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Hydroxy-5-Methoxybenzaldehyde with N-Ethylthiosemicarbazide
The primary synthesis involves the acid-catalyzed condensation of 2-hydroxy-5-methoxybenzaldehyde with N-ethylthiosemicarbazide. This reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, followed by dehydration to form the Schiff base (imine) linkage.
Procedure :
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Reactants :
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Conditions :
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Workup :
Alternative Alkylation Approaches
For cases where N-ethylthiosemicarbazide is unavailable, in situ alkylation of thiosemicarbazide precursors may be employed. For example, 2-hydroxy-5-methoxybenzaldehyde can react with thiosemicarbazide in the presence of ethylating agents (e.g., ethyl bromide or iodide) under basic conditions.
Procedure :
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Reactants :
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Conditions :
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Workup :
Optimization of Reaction Parameters
Solvent and Catalytic System
The choice of solvent and catalyst significantly impacts reaction efficiency:
| Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Glacial acetic acid | 4 | 82 | |
| Methanol | NaOH (0.1 M) | 6 | 78 | |
| Acetone | K₂CO₃ | 12 | 68 |
Ethanol with glacial acetic acid provides optimal yields due to enhanced protonation of the aldehyde carbonyl, accelerating nucleophilic attack. Methanol with NaOH reduces side reactions but requires longer reflux times.
Temperature and Stoichiometry
Elevated temperatures (70–80°C) improve reaction rates but risk decomposition. A slight excess of N-ethylthiosemicarbazide (1.1 equiv.) ensures complete consumption of the aldehyde.
Characterization and Analytical Data
Spectroscopic Confirmation
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IR Spectroscopy :
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¹H NMR (CDCl₃) :
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Mass Spectrometry :
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone) confirms the E-configuration of the imine bond and intramolecular hydrogen bonding between the phenolic –OH and adjacent nitrogen.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
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Recrystallization Solvents : Ethanol/water mixtures (3:1) yield high-purity crystals.
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Column Chromatography : Required for alkylation-byproduct removal (e.g., unreacted ethyl halide).
Industrial-Scale Considerations
Patent US6670510B2 highlights methods for precursor purification (e.g., 2-hydroxy-5-methoxybenzaldehyde) via metal salt precipitation, avoiding costly distillation . This approach enhances scalability for thiosemicarbazone synthesis.
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L237426-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiosemicarbazones, including 2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone, exhibit significant anticancer properties. A study demonstrated that this compound showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated strong free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. Its ability to donate hydrogen atoms stabilizes free radicals, thereby reducing cellular damage .
Agricultural Applications
Pesticidal Activity
This compound has been studied for its pesticidal properties. In one study, this compound was evaluated for its effectiveness against common agricultural pests. Results showed a significant reduction in pest populations when treated with the compound, indicating its potential as a natural pesticide .
Analytical Chemistry
Use as a Reagent
In analytical chemistry, this compound serves as a reagent for the detection of metal ions. Its ability to form stable complexes with metal ions allows for sensitive detection methods in environmental and food safety testing. For instance, it has been utilized in colorimetric assays to quantify metal concentrations in various samples .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.1 | Induction of apoptosis |
| HCT116 | 4.4 | Inhibition of cell proliferation |
| HEK293 | 5.3 | Selective cytotoxicity |
Table 2: Pesticidal Efficacy
| Pest Species | Treatment Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Spodoptera frugiperda | 100 | 85 |
| Aphis gossypii | 50 | 75 |
Mechanism of Action
The mechanism of action of SALOR-INT L237426-1EA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Benzaldehyde Ring
- Target Compound : Features 2-hydroxy and 5-methoxy groups. The electron-donating methoxy group enhances lipophilicity and may stabilize the aromatic ring through resonance, while the hydroxyl group facilitates hydrogen bonding and metal coordination .
- 5-Hydroxy-2-nitrobenzaldehyde Thiosemicarbazone (HNBATSC): Substituted with a nitro group (electron-withdrawing) at position 2 and hydroxyl at position 5.
- However, the absence of a hydroxyl group limits hydrogen-bonding interactions .
Thiosemicarbazide Modifications
Antimicrobial Potential
Anticancer Activity
Comparative Drug-Likeness
- Solubility : Polar substituents (e.g., hydroxyl in HNBATSC) enhance aqueous solubility but may reduce bioavailability, a trade-off mitigated by the methoxy group in the target compound .
Physicochemical and ADME Properties
Biological Activity
Antibacterial Activity
Thiosemicarbazone derivatives, particularly those with hydroxy and methoxy substituents, have shown promising antibacterial properties. A study on 2-hydroxy-4-methoxybenzaldehyde (HMB), a structurally similar compound, demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) .
Key findings for HMB include:
- Minimum Inhibitory Concentration (MIC): 1024 μg/ml
- Minimum Bactericidal Concentration: 2 × MIC
HMB's mechanism of action involves:
- Disruption of cell membrane integrity
- Increased release of intracellular proteins and nucleic acids
- Alteration of bacterial cell morphology
Antibiofilm Activity
HMB also exhibited strong antibiofilm properties, eradicating approximately 80% of preformed MRSA biofilms at tested concentrations .
Antiproliferative Activity
While specific data for 2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone is not available, related compounds have shown antiproliferative effects against cancer cell lines. For instance, N-substituted benzimidazole carboxamides with hydroxy and methoxy groups demonstrated activity against various cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative 10 | Multiple | 2.2-4.4 |
| Derivative 11 | HCT 116 | 3.7 |
| MCF-7 | 1.2 | |
| HEK 293 | 5.3 | |
| Derivative 12 | MCF-7 | 3.1 |
Antioxidant Activity
Some N-substituted benzimidazole carboxamides with hydroxy and methoxy groups have shown improved antioxidative activity compared to the standard antioxidant BHT .
Potential for Drug Development
The biological activities of related compounds suggest that this compound may have potential as a lead structure for developing new antibacterial, antiproliferative, or antioxidant drugs. However, further research is needed to confirm its specific biological activities and mechanism of action.
To fully elucidate the biological activity of this compound, future studies should focus on:
- Determining its antibacterial spectrum and potency
- Evaluating its antiproliferative effects against various cancer cell lines
- Assessing its antioxidant capacity using standardized methods
- Investigating its potential synergistic effects with existing drugs
- Conducting structure-activity relationship studies to optimize its properties
Q & A
Basic Question: What is the standard synthetic methodology for preparing 2-hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone?
Answer:
The synthesis involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and N-ethylthiosemicarbazide. Key steps include:
- Solvent System: Ethanol or methanol under reflux conditions (60–80°C) .
- Catalyst: Acetic acid (1–2 drops) to protonate the aldehyde and activate the thiosemicarbazide for nucleophilic attack .
- Reaction Time: 4–6 hours, monitored by TLC for completion .
- Purification: The product is filtered, washed with cold ethanol, and recrystallized from acetonitrile or methanol to obtain pure crystals .
Basic Question: What characterization techniques are essential for confirming the structure of this thiosemicarbazone?
Answer:
- Spectroscopic Methods:
- Elemental Analysis: Verify C, H, N, and S content within ±0.3% of theoretical values .
Basic Question: What biological activities have been reported for this compound?
Answer:
Thiosemicarbazones are known for:
- Antimicrobial Activity: Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via disk diffusion or microbroth dilution assays .
- Antioxidant Properties: Evaluated using DPPH radical scavenging assays (IC₅₀ values typically 20–50 µM) .
- Antitumor Potential: Screened against leukemia (e.g., K562 cells) with IC₅₀ values <10 µM in some derivatives .
Advanced Question: How can researchers resolve contradictions in biological activity data across structurally similar thiosemicarbazones?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy vs. nitro groups) and correlate with bioactivity .
- Crystallographic Analysis: Compare hydrogen-bonding patterns (e.g., N–H⋯S vs. O–H⋯O interactions) to assess bioavailability .
- Computational Modeling: Use DFT to calculate electron density distributions and predict reactive sites .
Advanced Question: What strategies optimize the pharmacological activity of thiosemicarbazones?
Answer:
- Metal Complexation: Form Cu(II) or Zn(II) complexes to enhance lipophilicity and DNA intercalation .
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to improve redox activity .
- Hybridization: Conjugate with known pharmacophores (e.g., isatin) to target multiple pathways .
Advanced Question: How do crystallographic studies inform the supramolecular behavior of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen-Bonding Networks: N–H⋯S interactions form 1D chains, while O–H⋯O bonds stabilize 2D sheets .
- Conformational Flexibility: The thiosemicarbazone moiety adopts an E-configuration about the C=N bond, critical for metal chelation .
Advanced Question: What experimental precautions are required to handle this compound’s instability?
Answer:
- Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Synthesis: Use degassed solvents and Schlenk lines to avoid moisture .
- Characterization: Perform NMR and HPLC-MS immediately after synthesis to detect decomposition .
Advanced Question: How can advanced spectroscopic methods elucidate reaction intermediates?
Answer:
- In Situ FT-IR: Monitor C=O (aldehyde) disappearance and C=N formation during condensation .
- LC-MS: Detect transient intermediates (e.g., Schiff base adducts) with m/z matching theoretical values .
Advanced Question: What methodologies evaluate the compound’s mechanism of bioactivity?
Answer:
- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in treated cells .
- Enzyme Inhibition Assays: Test inhibition of topoisomerase II or ribonucleotide reductase via gel electrophoresis .
- Genomic Profiling: RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) .
Advanced Question: How do substituents on the benzaldehyde ring influence bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
